molecular formula C10H13N3S B13345762 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13345762
M. Wt: 207.30 g/mol
InChI Key: ANMRDLKPSKLKQV-UHFFFAOYSA-N
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Description

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a thiophene ring, which is a sulfur-containing five-membered ring, attached to the pyrazole ring. The presence of a propyl group at position 4 of the pyrazole ring further characterizes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the thiophene and propyl groups.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Amination: The final step involves the introduction of the amine group at position 5 of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or thiophene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the thiophene or pyrazole rings.

Scientific Research Applications

4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyrazole rings suggests potential interactions with aromatic or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-propyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: Similar structure but with the thiophene ring attached at a different position.

    4-propyl-3-(furan-3-yl)-1H-pyrazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.

    4-propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-propyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties. The presence of both a thiophene and a pyrazole ring, along with a propyl group, distinguishes it from other similar compounds and may result in distinct reactivity and interactions.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

4-propyl-5-thiophen-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-2-3-8-9(12-13-10(8)11)7-4-5-14-6-7/h4-6H,2-3H2,1H3,(H3,11,12,13)

InChI Key

ANMRDLKPSKLKQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1N)C2=CSC=C2

Origin of Product

United States

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